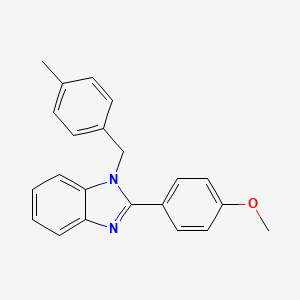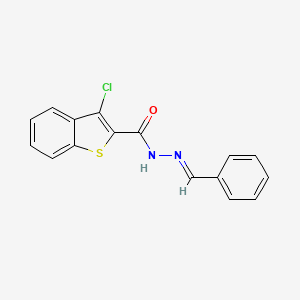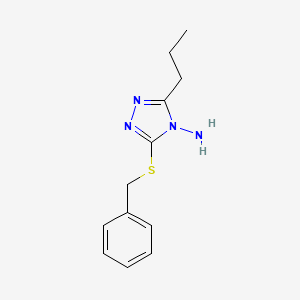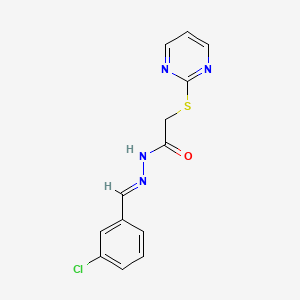![molecular formula C13H8F3N3O2S B5571201 4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, to which our compound of interest is closely related, has been reported to benefit from a green approach utilizing a catalytic four-component reaction. This method is characterized by step economy and easy purification, highlighting an efficient pathway to generate these complex molecules (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds like thieno[2,3-d]pyrimidin-4-ones has been explored through various synthetic strategies and crystallographic analyses. For instance, the synthesis and crystal structure determination of derivatives highlight the planarity and conformational dynamics of these molecules, providing insights into their chemical behavior and interaction potential (Liu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidin-4-ones involves interactions with various reagents, leading to the formation of new derivatives with potential biological activities. For example, reactions with hydroxylamine hydrochloride have been shown to produce cyclization products via ring cleavage and subsequent ring closure, demonstrating the compound's versatile reactivity (Okuda et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from detailed crystallographic studies. Such studies provide valuable information on molecular geometry, intermolecular interactions, and stability, which are crucial for understanding the compound's behavior in different environments (Ding et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are closely related to the compound's molecular structure. For instance, the presence of functional groups such as hydroxy, trifluoromethyl, and the pyrimidinone ring influences its chemical behavior, reactivity patterns, and interaction with biological targets. The synthesis and study of similar compounds provide a foundation for understanding these properties in depth (Shi et al., 2018).
科学的研究の応用
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical processes, including reactions involving starting materials like piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to products with significant antibacterial and antifungal activities. These activities were observed against a range of microorganisms, including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus for bacteria, and Aspergillus niger, Aspergillus flavus, Fusarium oxisporium, and Trichoderma viride for fungi, showcasing the compound's potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).
Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of various derivatives of the compound against both bacterial and fungal strains. This highlights their potential utility in developing new antimicrobial agents. The structural modifications play a crucial role in enhancing the antimicrobial activities of these compounds, offering a promising avenue for the development of novel therapeutics (Al‐Sehemi & Bakhite, 2005).
Pharmacophore Development
The compound's derivatives have been explored for their pharmacological importance, with modifications yielding compounds with potential antitumor activities. This research avenue is crucial for the development of new therapeutic agents, particularly in cancer treatment. The synthesis of enantiomeric derivatives and their structural characterization through single-crystal X-ray diffraction have provided insights into their biological activities, with some showing higher antitumor activity against specific cancer cell lines compared to known drugs (Gao et al., 2015).
Green Chemistry Approaches
Efforts to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones through green chemistry approaches have been reported. These methods emphasize step economy, reduced catalyst loading, and easy purification, aligning with sustainable chemistry principles. This approach not only streamlines the synthesis of pharmacologically important compounds but also minimizes environmental impact, marking a significant advancement in the field of medicinal chemistry (Shi et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
16-(trifluoromethyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)7-4-2-1-3-5(4)17-11-6(7)8-9(22-11)10(20)19-12(21)18-8/h1-3H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERTHOSWOGWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-(Trifluoromethyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraene-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)


![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)
![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)
